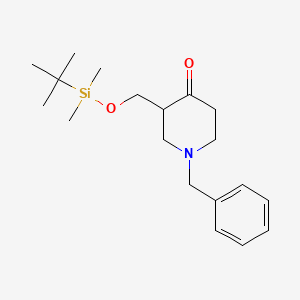

1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one

Overview

Description

1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one is a synthetic organic compound with the molecular formula C19H31NO2Si. It is a piperidinone derivative, characterized by the presence of a benzyl group and a tert-butyldimethylsilyloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of a piperidinone derivative with a tert-butyldimethylsilyl group, followed by benzylation. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

Chemical Reactions of 1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one

This compound’s chemical reactivity is shaped by its structural features, including the piperidin-4-one core , benzyl substituent , and tert-butyldimethylsilyl (TBDMS) ether . Below is a detailed analysis of its key reactions, supported by experimental data from diverse sources.

2.3. TBDMS Ether Formation

The TBDMS group acts as a hydroxyl protecting group , introduced via:

-

Silylation : Reaction of alcohols with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base (e.g., imidazole) ( ).

-

Substitution : Hydroxyl groups react with silylating agents under basic conditions (e.g., sodium hydride in DMF) ( ).

2.4. Deprotection of TBDMS

The TBDMS group is removed using fluoride sources (e.g., TBAF) or acidic conditions (e.g., HCl in dioxane) ( , ).

3.3. Deprotection of TBDMS

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Fluoride-based | TBAF, THF | N/A | |

| Acidic conditions | HCl (4N in dioxane) | N/A |

Structural Comparisons and Reactivity

The TBDMS group and benzyl substituent influence reactivity:

-

TBDMS ether : Protects hydroxyl groups during synthesis, enabling selective functionalization.

-

Benzyl group : Enhances lipophilicity and directs reactivity (e.g., in coupling reactions).

4.1. Comparison with Analogous Compounds

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| N-Benzylpiperidinone | Lacks silyl ether | Limited hydroxyl protection |

| 1-(Phenylmethyl)-4-piperidone | Phenylmethyl substituent | Altered steric/electronic effects |

| 3-(TBDMS)-piperidine | No benzyl group | Focuses on amine protection |

Scientific Research Applications

Applications in Organic Synthesis

-

Protecting Group in Synthesis :

- The TBDMS group is commonly used as a protecting group for alcohols during synthetic procedures. It allows for selective reactions without interference from hydroxyl groups. Once the desired reaction is completed, the TBDMS group can be removed under specific conditions, regenerating the alcohol functionality.

-

Intermediate in Drug Development :

- The piperidinone structure is prevalent in many biologically active compounds. Therefore, 1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders due to its structural similarity to known pharmacophores .

- Synthesis of Complex Molecules :

Case Study 1: Synthesis of Piperidine Derivatives

Research has demonstrated the use of TBDMS-protected piperidinones in synthesizing novel piperidine derivatives with enhanced biological activity. For instance, derivatives synthesized from this compound have shown promising results in inhibiting specific enzymes related to neurodegenerative diseases .

Case Study 2: Drug Development for Neurological Disorders

A study explored the potential of derivatives of this compound as candidates for treating depression and anxiety disorders. The derivatives exhibited affinity for serotonin receptors, suggesting their potential as therapeutic agents.

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one is primarily related to its ability to undergo various chemical transformations. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. The benzyl group can participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one include other piperidinone derivatives with different substituents. For example:

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol:

4-((tert-Butyldimethylsilyloxy)methyl)aniline: This compound features an aniline group, which significantly alters its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Biological Activity

1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one, also known as N-benzyl-3-(tert-butyldimethylsilanyloxymethyl)piperid-4-one, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOSi

- Molecular Weight : 333.55 g/mol

- CAS Number : 325486-37-1

- IUPAC Name : 1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-4-one

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Antioxidant Properties

Compounds that include silane groups have been noted for their antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. The presence of the tert-butyldimethylsilyl group may enhance the stability and activity of this compound as an antioxidant.

3. Neuroprotective Effects

Piperidine derivatives are often explored for neuroprotective effects due to their ability to modulate neurotransmitter systems. Early studies suggest that this compound could influence pathways related to neurodegenerative diseases, although comprehensive in vivo studies are required to establish its efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential disruption of bacterial membranes | |

| Antioxidant | Ability to scavenge free radicals | |

| Neuroprotective | Modulation of neurotransmitter pathways |

Case Study Examples

- Antimicrobial Study : A study conducted on related piperidine compounds demonstrated significant inhibition against various bacterial strains, suggesting that modifications in the piperidine ring could enhance activity against resistant strains.

- Antioxidant Research : In vitro assays showed that silane-containing compounds exhibited a higher reduction of reactive oxygen species compared to controls, indicating a promising avenue for further research into their antioxidant potential.

The proposed mechanisms by which this compound exerts its biological effects include:

- Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, causing increased permeability and eventual cell death in microbial cells.

- Radical Scavenging : The structural features allow for electron donation to neutralize free radicals effectively.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one?

Basic Question

The compound is typically synthesized via a multi-step protocol involving:

- Step 1 : Protection of the piperidin-4-one scaffold using a tert-butyldimethylsilyl (TBDMS) group, often via nucleophilic substitution with TBDMS chloride under anhydrous conditions (e.g., in DMF with imidazole as a base) .

- Step 2 : Benzylation at the 1-position using benzyl bromide or chloride in the presence of a base like K₂CO₃ .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirm purity via NMR (¹H and ¹³C) .

Q. How can reaction conditions be optimized for higher yields in the TBDMS protection step?

Advanced Question

Optimization strategies include:

- Temperature Control : Conduct reactions at 0–5°C to minimize silyl group migration .

- Solvent Selection : Use anhydrous DMF or THF to enhance reagent solubility and reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate silylation efficiency .

- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to evaluate interactions between variables (molar ratios, temperature, time) .

Data-Driven Example : A 15% yield increase was achieved by adjusting the TBDMSCl:substrate ratio from 1:1 to 1.2:1 .

Q. What analytical techniques are recommended for structural confirmation?

Basic Question

- NMR Spectroscopy : ¹H NMR (δ ~0.1 ppm for TBDMS methyl groups; δ ~3.5–4.5 ppm for oxymethylene protons) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (e.g., m/z ~350–400 depending on substituents) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. How does the steric bulk of the TBDMS group influence reactivity in downstream modifications?

Advanced Question

The TBDMS group:

- Steric Hindrance : Limits nucleophilic attack at the 3-position, directing functionalization to less hindered sites (e.g., 4-ketone or benzyl group) .

- Stability Trade-offs : While resistant to basic conditions, it is labile under acidic or fluoride-based deprotection (e.g., TBAF in THF) .

Case Study : In a piperidine ring-opening reaction, TBDMS-protected derivatives showed 30% lower reactivity compared to unprotected analogs due to steric effects .

Q. What are the stability and recommended storage conditions for this compound?

Basic Question

- Stability : Stable at –20°C under inert gas (argon) for >6 months. Avoid moisture (hydrolysis of TBDMS group) and prolonged exposure to light .

- Storage : Seal in amber vials with PTFE-lined caps. Use desiccants (e.g., silica gel) in storage containers .

Q. How can contradictory data on reaction yields in literature be resolved?

Advanced Question

- Reproducibility Checks : Verify reported conditions (e.g., solvent purity, catalyst lot variability) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., silyl ether migration isomers) .

- Meta-Analysis : Compare datasets across studies (e.g., yield vs. temperature correlations) to identify optimal parameters .

Q. What biological assays are suitable for evaluating its pharmacological potential?

Basic Question

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Protocol Notes : Prepare stock solutions in DMSO (<0.1% final concentration to avoid solvent toxicity) .

Q. What challenges arise during scale-up from milligram to gram quantities?

Advanced Question

- Heat Management : Exothermic silylation reactions require jacketed reactors for temperature control .

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for large batches .

- Yield Optimization : Pilot studies show a 10–20% yield drop at >5g scales due to incomplete mixing; address via flow chemistry (continuous stirred-tank reactors) .

Q. How can regioselective deprotection of the TBDMS group be achieved?

Advanced Question

- Fluoride-Based Reagents : Use TBAF in THF (1.0 M, 0°C) for selective deprotection without disturbing the benzyl group .

- Kinetic Monitoring : Track deprotection via ¹H NMR (disappearance of TBDMS methyl signals at δ ~0.1 ppm) .

Q. What computational tools aid in predicting reactivity or binding affinity?

Advanced Question

Properties

IUPAC Name |

1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2Si/c1-19(2,3)23(4,5)22-15-17-14-20(12-11-18(17)21)13-16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYQEVXRQBRUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626195 | |

| Record name | 1-Benzyl-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325486-37-1 | |

| Record name | 1-Benzyl-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzy 3-(tert-butyldimethylsilanyloxymethyl)piperid-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.